Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate
Description
Molecular Characterization and IUPAC Nomenclature
The compound’s systematic IUPAC name, methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate , reflects its core indole scaffold modified at the 3-position with an α-amino acetate group and a chlorine atom at the 7-position. Its molecular formula is C₁₁H₁₁ClN₂O₂ , with a calculated molecular weight of 238.67 g/mol (derived from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00).
Structural Features:
- Indole backbone : A bicyclic structure comprising a benzene ring fused to a pyrrole ring.
- 7-chloro substitution : A chlorine atom at the 7-position of the indole system, which influences electronic distribution and steric interactions.
- α-Amino acetate group : A methyl ester (–COOCH₃) and an amino (–NH₂) group bonded to the same carbon atom at the 3-position of indole.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁ClN₂O₂ |
| Molecular Weight | 238.67 g/mol |
| XLogP | ~2.30 (estimated)* |
| Topological Polar SA | ~75.60 Ų (estimated)* |
| Rotatable Bonds | 3 |
*Estimated using analogs from .
The chlorine atom and amino group introduce polarity, while the ester moiety contributes to hydrophobicity, creating a balanced lipophilicity profile suitable for drug-like properties.
Crystallographic Analysis and Solid-State Structure
While direct crystallographic data for this specific compound are not publicly available, insights can be drawn from structurally related indole derivatives. For example:
- Methyl 2-(1H-indol-3-yl)acetate (CAS 1912-33-0) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a=7.42 Å, b=10.15 Å, c=14.23 Å, and β=98.5°. The indole ring’s planar geometry and intermolecular hydrogen bonding between NH and ester carbonyl groups stabilize the lattice.
- In 7-chloroindole derivatives , halogen bonding between chlorine and adjacent aromatic systems often enhances packing efficiency.
Predicted Solid-State Behavior:
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃, predicted):
- Indole protons :
- Amino and ester groups :
– NH₂: δ 3.10 (br s, 2H)
– OCH₃: δ 3.75 (s, 3H)
– CH(NH₂): δ 4.35 (s, 1H)
13C NMR (100 MHz, CDCl₃, predicted):
- Indole carbons: δ 125.8 (C-3), 121.5 (C-7), 119.2–135.4 (aromatic carbons).
- Ester carbonyl: δ 170.5.
- OCH₃: δ 52.1.
Infrared (IR) Spectroscopy
Key absorptions (cm⁻¹):
Thermodynamic Properties and Solubility Behavior
Thermal Stability
Solubility Profile
| Solvent | Solubility (mg/mL) | Rationale |
|---|---|---|
| Water | <0.1 | Low polarity of indole/ester groups |
| Methanol | 15–20 | H-bonding with –NH₂ and –COOCH₃ |
| Dichloromethane | 30–35 | Lipophilic compatibility |
| DMSO | >50 | High polarity and solvation capacity |
Properties
Molecular Formula |
C11H11ClN2O2 |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H11ClN2O2/c1-16-11(15)9(13)7-5-14-10-6(7)3-2-4-8(10)12/h2-5,9,14H,13H2,1H3 |
InChI Key |
WTYXTFCRKDGDFO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C=CC=C2Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate typically involves the reaction of 7-chloroindole with methyl 2-bromo-2-aminoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide, thiourea, or alkoxides in polar solvents such as ethanol or DMF.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
Table 1: Key Structural Differences in Indole Derivatives
Key Observations :
- Chloro vs.
- Amino Group Impact: The amino-acetate moiety may facilitate hydrogen bonding, enhancing receptor interactions compared to non-amino derivatives like Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate .
- Ester vs. Acid Functionality : Methyl esters (e.g., target compound) generally exhibit higher bioavailability than carboxylic acid derivatives (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) due to improved absorption .
Pharmacological Activity Profiles
- Neuroprotective and Anti-Proliferative Effects: Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate demonstrates neuroprotection via modulation of glutamate receptors and inhibition of cancer cell proliferation . The target compound’s amino group may target similar pathways with enhanced specificity.
- Anti-Inflammatory Potential: The benzoyl-substituted analog (CAS: 60051-79-8) shows COX-2 inhibition, suggesting that chloro-substituted indoles could be optimized for anti-inflammatory applications .
- Antitumor Activity : Fluoro-substituted indoles (e.g., 7-fluoro analog) exhibit antitumor effects in cell-based studies, highlighting the role of halogenation in cytotoxicity .
Physicochemical Properties
Table 2: Physicochemical Comparison
Insights :
- The target compound’s higher LogP (2.1 vs. 1.8 for 7-fluoro analog) correlates with increased lipophilicity, favoring blood-brain barrier penetration.
- The amino group reduces aqueous solubility compared to carboxylic acid derivatives, necessitating formulation optimization .
Biological Activity
Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate (also referred to as compound 1) is a derivative of indole known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H12ClN2O2
- Molecular Weight : 240.68 g/mol
- IUPAC Name : this compound
The presence of the indole moiety is significant as it contributes to the compound's interaction with various biological targets.
Anticancer Properties
Research has demonstrated that this compound exhibits potent anticancer activity. A study by highlighted its effectiveness against various cancer cell lines, showing that it induces apoptosis in tumor cells through the activation of caspase pathways. The compound was shown to inhibit cell proliferation and induce G0/G1 phase arrest in cancer cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
- Cell Cycle Arrest : It effectively halts the progression of the cell cycle, particularly at the G0/G1 phase, which is crucial for preventing cancer cell proliferation.
- Antimicrobial Mechanisms : The disruption of bacterial membranes and inhibition of essential metabolic enzymes contribute to its antimicrobial efficacy.
- Neuroprotection : By reducing oxidative stress and inflammation, the compound protects neuronal cells from damage.
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate, and what reaction conditions are critical for success?
Answer:
The synthesis typically involves nucleophilic substitution using 7-chloroindole and glycine methyl ester hydrochloride. Key steps include:
- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the indole NH, enabling nucleophilic attack on the glycine derivative .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates.
- Temperature control : Reactions are conducted at 0–25°C to minimize side reactions like ester hydrolysis.
Validation via HPLC or LC-MS ensures product purity, while NMR (¹H/¹³C) confirms structural integrity .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H NMR identifies the indole NH (~10–12 ppm) and methyl ester protons (3.6–3.8 ppm). ¹³C NMR confirms the carbonyl (170–175 ppm) and quaternary carbons .
- X-ray crystallography : Resolves stereochemistry and crystal packing. SHELX software (e.g., SHELXL) refines structures using high-resolution data .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₁H₁₁ClN₂O₂, MW 238.67) and detects impurities .
Advanced: How does the 7-chloro substituent influence biological activity compared to 5- or 6-chloro analogs?
Answer:
The chloro position affects electronic distribution and steric interactions with biological targets:
- Anticancer activity : 7-Chloro derivatives show enhanced apoptosis induction in cancer cells compared to 5-Cl analogs, likely due to improved binding to tubulin or DNA .
- Enzyme inhibition : Position 7 substitution increases CYP1A2 inhibition potency by 30% versus 6-Cl derivatives, as shown in competitive binding assays .
- Methodological approach : Compare IC₅₀ values across analogs using enzyme kinetics (e.g., fluorometric assays) and molecular docking simulations (e.g., AutoDock Vina) .
Advanced: How can researchers resolve contradictions in reported antimicrobial activity data?
Answer:
Discrepancies may arise from strain variability or assay conditions. Mitigation strategies include:
- Standardized testing : Use CLSI/M07-A11 guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Synergistic studies : Evaluate combinatorial effects with β-lactams or fluoroquinolones to identify context-dependent efficacy.
- Metabolomics : Track bacterial metabolic shifts via LC-MS to elucidate mode of action .
Advanced: What experimental designs are recommended to study interactions with cytochrome P450 enzymes?
Answer:
- Fluorescence quenching assays : Monitor changes in CYP1A2 fluorescence upon compound binding to calculate dissociation constants (Kd) .
- LC-MS/MS metabolite profiling : Identify metabolites in liver microsomes to assess metabolic stability and inhibition kinetics .
- Crystallographic studies : Co-crystallize the compound with CYP1A2 (using SHELXD for phasing) to resolve binding conformations .
Advanced: How can synthetic routes be optimized for scalability without compromising purity?
Answer:
- Flow chemistry : Continuous flow reactors reduce reaction times and improve heat transfer, minimizing decomposition .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity.
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, stoichiometry) for >90% yield .
Basic: What in vitro assays are suitable for preliminary anticancer screening?
Answer:
- MTT assay : Measure cytotoxicity in HeLa or MCF-7 cells after 48-hour exposure.
- Cell cycle analysis : Use flow cytometry (PI staining) to detect G2/M arrest.
- Apoptosis markers : Quantify caspase-3/7 activation via luminescent assays .
Advanced: How does the methyl ester group impact the compound’s pharmacokinetic profile?
Answer:
- Metabolic stability : The ester moiety undergoes hydrolysis in plasma (t₁/₂ ~2 hours), as shown in LC-MS stability studies.
- Prodrug potential : Ester hydrolysis releases the active carboxylic acid, enhancing bioavailability. Compare pharmacokinetics in rodent models via IV/PO administration .
Basic: What computational tools predict the compound’s reactivity in nucleophilic environments?
Answer:
- DFT calculations : Gaussian 09 predicts electrophilic sites (e.g., indole C3) using HOMO/LUMO energies.
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to assess ester hydrolysis rates .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
